molecular formula C24H25ClN4O3 B2471164 1-(8-(2-((3-Chloro-4-methylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921554-88-3

1-(8-(2-((3-Chloro-4-methylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No. B2471164
CAS RN: 921554-88-3
M. Wt: 452.94
InChI Key: ULNLXZJQRUVVSC-UHFFFAOYSA-N
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Description

1-(8-(2-((3-Chloro-4-methylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H25ClN4O3 and its molecular weight is 452.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Psychotropic Medication

  • Research indicates that heterocyclic carboxamides, a category to which the specified compound belongs, have been synthesized and evaluated as potential antipsychotic agents. These analogues exhibit binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, with potential for reduced extrapyramidal side effects (Norman et al., 1996).

Synthesis and Inotropic Evaluation

  • A series of derivatives related to the specified compound have been synthesized and evaluated for positive inotropic activity, showing promise in cardiovascular applications. One derivative demonstrated significant increase in stroke volume in rabbit heart preparations, indicating potential for cardiac therapeutic use (Ji-Yong Liu et al., 2009).

Antimycobacterial Activity

  • Novel derivatives of this compound class have been synthesized and investigated for antimycobacterial activity. One derivative was found to be as potent as ethambutol, a standard tuberculosis treatment, in inhibiting Mycobacterium tuberculosis (Patel et al., 2011).

Inhibition of Soluble Epoxide Hydrolase

  • Research into 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, closely related to the specified compound, has shown potential for use in disease models. One compound demonstrated robust effects on a serum biomarker, indicating in vivo target engagement and potential applications in various diseases (Thalji et al., 2013).

CGRP Receptor Inhibition

  • A potent calcitonin gene-related peptide (CGRP) receptor antagonist, structurally similar to the query compound, has been developed with potential applications in treating migraine and related disorders (Cann et al., 2012).

properties

IUPAC Name

1-[8-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3/c1-15-5-7-18(13-19(15)25)27-22(30)14-32-20-4-2-3-16-6-8-21(28-23(16)20)29-11-9-17(10-12-29)24(26)31/h2-8,13,17H,9-12,14H2,1H3,(H2,26,31)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNLXZJQRUVVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-(2-((3-Chloro-4-methylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

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